ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative featuring a chromen-2-one (2H-chromen) backbone substituted with a 6-chloro, 4-methyl, and 2-oxo group. The 7-position is modified with a (4-vinylbenzyl)oxy moiety, and the propanoate ester at the 3-position introduces additional steric and electronic complexity. This compound shares structural motifs with bioactive coumarins, which are often explored for pharmaceutical applications, including enzyme inhibition and antimicrobial activity .
Properties
Molecular Formula |
C24H23ClO5 |
|---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
ethyl 3-[6-chloro-7-[(4-ethenylphenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate |
InChI |
InChI=1S/C24H23ClO5/c1-4-16-6-8-17(9-7-16)14-29-22-13-21-19(12-20(22)25)15(3)18(24(27)30-21)10-11-23(26)28-5-2/h4,6-9,12-13H,1,5,10-11,14H2,2-3H3 |
InChI Key |
HOBUYJPODNXVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)OCC3=CC=C(C=C3)C=C)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via a Pechmann condensation reaction, where a phenol reacts with an ester in the presence of a strong acid catalyst.
Chlorination and Methylation: The chromen-2-one core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Esterification: Finally, the propanoate ester is formed by reacting the intermediate with ethyl bromoacetate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The vinyl group can participate in addition reactions with halogens or hydrogen halides, leading to halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., Br2) in the presence of light or a catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for diseases where chromen-2-one derivatives have shown efficacy.
Industry: Utilized in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.
Mechanism of Action
The mechanism of action of ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate depends on its interaction with biological targets. The chromen-2-one core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The vinylbenzyl group may enhance binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are structurally related to the target molecule, differing primarily in substituents at the 7-position of the chromene ring or modifications to the ester group. Key comparisons are summarized in Table 1.
Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate
- Structure : Differs at the 7-position, where a propoxy group replaces the (4-vinylbenzyl)oxy substituent.
- Properties: Molecular weight 352.8 g/mol, XLogP3 = 3.8, with eight rotatable bonds.
- Applications: No direct pharmacological data are reported, but simpler coumarin esters are often intermediates in drug synthesis.
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate
- Structure : Features a 3-(trifluoromethyl)benzyloxy group at the 7-position.
- Properties : Molecular weight 476.85 g/mol, XLogP3 = 5.2. The trifluoromethyl group enhances lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals .
- Synthesis : Likely prepared via nucleophilic substitution or esterification, similar to methods for related chromene derivatives using EDC●HCl/DMAP catalysis .
Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoate
- Structure : Substituted with a (3-phenylpropenyl)oxy group at the 7-position.
- Properties : Molecular weight 453.89 g/mol. The conjugated double bond in the propenyl group may confer UV activity or enable polymerization, relevant in materials science .
6-Chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-((4-methylphenyl)sulfonamido)propanoate
- Structure: Replaces the ethyl ester with a sulfonamide-linked propanoate and adds a chloromethyl group at the 4-position.
- Properties: Molecular weight 470.32 g/mol, pKa ~10.55.
Table 1: Structural and Physicochemical Comparison
| Compound Name | 7-Position Substituent | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Key Features/Applications |
|---|---|---|---|---|---|
| Ethyl 3-{6-chloro-4-methyl-2-oxo-7-[(4-vinylbenzyl)oxy]-2H-chromen-3-yl}propanoate (Target) | (4-Vinylbenzyl)oxy | C₂₃H₂₁ClO₆ | 428.86 | 4.5* | Potential steric hindrance; polymerization? |
| Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate | Propoxy | C₁₈H₂₁ClO₅ | 352.80 | 3.8 | Higher solubility; intermediate synthesis |
| Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-3-yl]propanoate | 3-(Trifluoromethyl)benzyloxy | C₂₃H₂₀ClF₃O₅ | 476.85 | 5.2 | Enhanced lipophilicity; agrochemical candidate |
| Ethyl 3-[6-chloro-4-methyl-2-oxo-7-[(E)-3-phenylprop-2-enoxy]chromen-3-yl]propanoate | (E)-3-Phenylpropenyloxy | C₂₃H₂₁ClO₅ | 453.89 | 4.9* | Conjugated system; UV/materials applications |
| 6-Chloro-4-(chloromethyl)-2-oxo-2H-chromen-7-yl 3-((4-methylphenyl)sulfonamido)propanoate | Sulfonamide-linked propanoate | C₂₀H₁₇Cl₂NO₆S | 470.32 | N/A | Enzyme inhibition; hydrogen-bond donor |
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
